

# Unveiling the Clinical Potential of GWP42003-P (Cannabidiol) Through Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GWP-042**

Cat. No.: **B7647867**

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

While the query for "**GWP-042**" did not yield a specific clinical candidate, extensive research has been conducted on a similarly designated compound, GWP42003-P, a highly purified, plant-derived cannabidiol (CBD) oral solution. This compound is widely known by its trade name, Epidiolex®, and has been the subject of numerous clinical trials, primarily in the field of treatment-resistant epilepsy. This guide provides a comprehensive assessment of the clinical potential of GWP42003-P through a comparative analysis of its performance against placebo and, where data permits, other therapeutic alternatives.

## Executive Summary

GWP42003-P has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome (DS), Lennox-Gastaut syndrome (LGS), and Tuberous Sclerosis Complex (TSC).<sup>[1][2][3]</sup> Its primary mechanism of action, while not fully elucidated, is distinct from other anti-seizure medications (ASMs), involving the modulation of intracellular calcium and adenosine-mediated signaling.<sup>[4][5][6]</sup> This unique mechanism may offer a complementary approach to existing treatment regimens.<sup>[6]</sup> Comparative effectiveness analyses and clinical trial data consistently show its superiority over placebo in reducing specific seizure types.<sup>[3][7]</sup>

## Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal clinical trials of GWP42003-P.

Table 1: Efficacy of GWP42003-P in Dravet Syndrome (Convulsive Seizures)

| Study Identifier        | Treatment Group (dose)        | N  | Median Baseline Seizure Frequency (per month) | Median Percentage Reduction from Baseline | Placebo-Adjusted Median Reduction | p-value |
|-------------------------|-------------------------------|----|-----------------------------------------------|-------------------------------------------|-----------------------------------|---------|
| GWPCAR E1 (NCT02091375) | GWP4200<br>3-P (20 mg/kg/day) | 61 | 13                                            | 39%                                       | 26%                               | 0.01    |
| Placebo                 | 59                            | 14 | 13%                                           | -                                         | -                                 | -       |

Source: Epilepsy Foundation, 2023.[\[3\]](#)

Table 2: Efficacy of GWP42003-P in Lennox-Gastaut Syndrome (Drop Seizures)

| Study Identifier       | Treatment Group (dose)       | N   | Median Percentage Reduction from Baseline | Placebo-Adjusted Median Reduction | p-value |
|------------------------|------------------------------|-----|-------------------------------------------|-----------------------------------|---------|
| GWPCARE3 (NCT02224560) | GWP42003-P<br>(20 mg/kg/day) | -   | 44%                                       | 22%                               | <0.01   |
| Placebo                | -                            | 22% | -                                         | -                                 | -       |
| GWPCARE4 (NCT02224690) | GWP42003-P<br>(20 mg/kg/day) | -   | 43.9%                                     | -                                 | -       |

Source: Epidiolex Prescribing Information, ClinicalTrials.gov.[\[5\]](#)[\[7\]](#)

Table 3: Efficacy of GWP42003-P in Tuberous Sclerosis Complex (TSC-Associated Seizures)

| Study Identifier        | Treatment Group (dose)    | N  | Percentage of Patients with ≥50% Seizure Reduction |                                 |         |
|-------------------------|---------------------------|----|----------------------------------------------------|---------------------------------|---------|
|                         |                           |    | with ≥50% Seizure Reduction                        | Odds Ratio vs. Placebo (95% CI) | p-value |
| GWPCARE6 (NCT025447 63) | GWP42003-P (25 mg/kg/day) | 75 | 36.0%                                              | 1.95 (0.95 to 4.00)             | 0.0692  |
| Placebo                 |                           | 76 | 22.4%                                              | -                               |         |

Source: CADTH Clinical Review Report, 2023.[\[6\]](#)

Table 4: Common Adverse Events (AEs) Associated with GWP42003-P (Occurring in &gt;10% of Patients)

| Adverse Event                     | GWP42003-P (%) | Placebo (%) |
|-----------------------------------|----------------|-------------|
| Somnolence                        | 25             | 9           |
| Decreased appetite                | 19             | 2           |
| Diarrhea                          | 19             | 8           |
| Fatigue                           | 12             | 5           |
| Pyrexia (Fever)                   | 12             | 4           |
| Vomiting                          | 10             | 4           |
| Lethargy                          | -              | -           |
| Upper respiratory tract infection | -              | -           |
| Convulsion                        | -              | -           |

Source: Epilepsy Foundation, 2023.[\[3\]](#)

## Experimental Protocols

### Pivotal Clinical Trial Design (Example: GWPCARE1 for Dravet Syndrome)

The GWPCARE1 trial was a two-part study, with Part B being a randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of GWP42003-P as an adjunctive treatment for convulsive seizures in children and young adults with Dravet syndrome.[\[8\]](#)[\[9\]](#)

- Participants: 120 patients (aged 2-18 years) with a confirmed diagnosis of Dravet syndrome whose seizures were not adequately controlled by their current anti-epileptic drug (AED) regimens.[\[3\]](#)[\[8\]](#)
- Baseline Period: A 4-week baseline observation period to establish the frequency of convulsive seizures.[\[3\]](#)
- Randomization: Patients were randomized on a 1:1 basis to receive either GWP42003-P (20 mg/kg/day) or a matching placebo, in addition to their existing AEDs.[\[3\]](#)[\[9\]](#)
- Treatment Period: A 14-week treatment period, which included a titration phase followed by a 12-week maintenance period.[\[3\]](#)[\[9\]](#)
- Primary Endpoint: The primary efficacy endpoint was the percentage change from baseline in the monthly frequency of convulsive seizures during the treatment period, compared between the GWP42003-P and placebo groups.[\[3\]](#)
- Data Collection: Seizure frequency was recorded by the patient or caregiver in a diary. Safety and tolerability were monitored through the recording of adverse events, physical examinations, and laboratory tests at various clinic visits.[\[9\]](#)

## Visualizations

## Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of GWP42003-P and a typical workflow for the pivotal clinical trials.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for GWP42003-P (Cannabidiol).



[Click to download full resolution via product page](#)

Caption: Generalized workflow of GWP42003-P pivotal clinical trials.

## Comparative Logic

The clinical potential of GWP42003-P is assessed based on a hierarchy of evidence, starting from its demonstrated efficacy against placebo and extending to its positioning relative to other treatment options.

[Click to download full resolution via product page](#)

Caption: Logical framework for assessing the clinical potential of GWP42003-P.

## Alternative Cannabinoid Candidate: GWP42003:GWP42004

In addition to GWP42003-P, GW Pharmaceuticals has investigated a combination product, GWP42003:GWP42004, which contains cannabidiol (GWP42003) and tetrahydrocannabivarin (GWP42004). This combination was primarily studied for metabolic disorders.

A Phase 2a pilot study (GWMD1092/NCT01217112) in patients with Type 2 diabetes explored the efficacy and safety of GWP42003 and GWP42004, alone and in combination.[10][11][12] The results suggested that GWP42004 as a monotherapy showed the most promise, with observed anti-diabetic effects including reduced fasting plasma glucose and improved pancreatic beta-cell function.[13] The mechanism of action for GWP42004 is hypothesized to involve acting as an oral GLP-1 (glucagon-like peptide-1) secretagogue.[13]

Due to the exploratory nature of these findings and the small sample size of the study, a direct quantitative comparison with established diabetes treatments is not feasible at this time.

Further research would be required to fully assess the clinical potential of this combination product.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. consensus.app [consensus.app]
- 2. Use of Cannabidiol in the Treatment of Epilepsy: Efficacy and Security in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efepa.org [efepa.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Use of cannabidiol in the treatment of epilepsy | Mazurkiewicz-Beldzińska | Neurologia i Neurochirurgia Polska [journals.viamedica.pl]
- 6. Clinical Review - Cannabidiol (Epidiolex) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Seizure Treatment & Study Results | EPIDIOLEX® (cannabidiol) [epidiolex.com]
- 8. Antiepileptic Efficacy Study of GWP42003-P in Children and Young Adults With Dravet Syndrome (GWPCARE1) | Clinical Research Trial Listing [centerwatch.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. GWMD1092 - GWP42003 : GWP42004 Together Plus Alone in Type II Diabetes [ctv.veeva.com]
- 12. A randomized, double blind, placebo controlled, parallel group, pilot study of 1:1 and 20:1 ratio of formulated GWP42003: GWP42004 plus GWP42003 and GWP42004 alone in the treatment of dyslipidemia in subjects with Type 2 diabetes. | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 13. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Unveiling the Clinical Potential of GWP42003-P (Cannabidiol) Through Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b7647867#assessing-the-clinical-potential-of-gwp-042-through-comparative-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)